1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 851970-63-3
VCID: VC4835065
InChI: InChI=1S/C23H22FN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29)
SMILES: CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4
Molecular Formula: C23H22FN3OS
Molecular Weight: 407.51

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

CAS No.: 851970-63-3

Cat. No.: VC4835065

Molecular Formula: C23H22FN3OS

Molecular Weight: 407.51

* For research use only. Not for human or veterinary use.

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea - 851970-63-3

Specification

CAS No. 851970-63-3
Molecular Formula C23H22FN3OS
Molecular Weight 407.51
IUPAC Name 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea
Standard InChI InChI=1S/C23H22FN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29)
Standard InChI Key PDOWSVICTGFCJU-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound belongs to the thiourea class, with a molecular formula of C<sub>23</sub>H<sub>22</sub>FN<sub>3</sub>OS and a molecular weight of 423.96 g/mol . Key structural components include:

  • A 5-fluoro-2-methylindole moiety, contributing aromaticity and electronic effects from the fluorine atom.

  • A furan-2-ylmethyl group, introducing heterocyclic reactivity.

  • A phenylthiourea functional group, enabling hydrogen bonding and interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>22</sub>FN<sub>3</sub>OS
Molecular Weight423.96 g/mol
logP (Lipophilicity)6.017
Polar Surface Area28.08 Ų
Hydrogen Bond Donors2

Crystallographic Insights

X-ray diffraction studies of analogous compounds reveal planar indole and furan rings, with intramolecular distances critical for photochromic properties (e.g., 3.591 Å between reactive carbons in related structures) . The thiourea group adopts a trans configuration, facilitating hydrogen bonding with biological targets .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Alkylation: Introduction of the ethyl group to the indole core using 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl bromide.

  • Condensation: Reaction with furan-2-ylmethylamine to attach the furanmethyl group.

  • Thiourea Formation: Coupling with phenyl isothiocyanate under basic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C75%
CondensationDichloromethane, RT, 12h82%
Thiourea FormationPhenyl isothiocyanate, Et<sub>3</sub>N68%

Chemical Reactivity

  • Thiourea Group: Participates in nucleophilic substitution and hydrogen bonding .

  • Furan Ring: Undergoes electrophilic substitution (e.g., nitration).

  • Indole Core: Susceptible to halogenation and methylation at the 2-position .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (logS = -6.10) due to high lipophilicity (logP = 6.017) . Stability studies indicate decomposition above 200°C, with optimal storage under inert conditions.

Table 3: Thermodynamic Properties

PropertyValueMethodSource
Melting Point198–200°C (decomposes)DSC
Solubility in DMSO25 mg/mLHPLC
pKa8.2 (thiourea NH)Potentiometry

Biological Activity and Mechanisms

Mechanism of Action

The thiourea group interacts with enzyme active sites (e.g., kinases) through hydrogen bonds, while the indole and furan moieties engage in π-π stacking with aromatic residues . Fluorine enhances metabolic stability by reducing oxidative degradation .

Applications and Future Directions

Current Uses

  • Medicinal Chemistry: Lead compound for kinase inhibitor development .

  • Materials Science: Photochromic candidate for optical switches .

Challenges and Opportunities

  • Optimization: Reduce logP to improve bioavailability via prodrug strategies.

  • Target Validation: Screen against neglected targets (e.g., SARS-CoV-2 main protease).

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